molecular formula C9H17NO2 B13250745 ethyl (2S)-2-amino-2-cyclopentyl-acetate

ethyl (2S)-2-amino-2-cyclopentyl-acetate

Cat. No.: B13250745
M. Wt: 171.24 g/mol
InChI Key: QIHMFSRVNXGXQC-UHFFFAOYSA-N
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Description

Ethyl (2S)-2-amino-2-cyclopentyl-acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound features a cyclopentyl group attached to an amino acid derivative, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-amino-2-cyclopentyl-acetate can be synthesized through the esterification of (2S)-2-amino-2-cyclopentylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor with a catalyst bed. This method ensures higher yields and purity of the product while minimizing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-2-cyclopentyl-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: (2S)-2-amino-2-cyclopentylacetic acid and ethanol.

    Reduction: (2S)-2-amino-2-cyclopentyl-ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism by which ethyl (2S)-2-amino-2-cyclopentyl-acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing physiological processes .

Comparison with Similar Compounds

Ethyl (2S)-2-amino-2-cyclopentyl-acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.

Biological Activity

Ethyl (2S)-2-amino-2-cyclopentyl-acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

This compound is classified as an ester, characterized by its pleasant odor and structural properties. The synthesis typically involves the esterification of (2S)-2-amino-2-cyclopentylacetic acid with ethanol, often facilitated by a strong acid catalyst like sulfuric acid under reflux conditions. This method allows for efficient production with high yields and purity, which is critical for subsequent biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can influence several cellular pathways, including those involved in metabolic regulation and signal transduction.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its activity against various bacterial strains. Research indicates that compounds with similar structures exhibit significant antibacterial effects, although specific data on this compound's efficacy remains limited .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that related compounds can inhibit cell proliferation in cancer cell lines, demonstrating a potential therapeutic window for further exploration in oncology . The structure-activity relationship (SAR) studies indicate that modifications to the cyclopentyl group can enhance biological activity, potentially leading to more effective anticancer agents .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of amino acid esters found that compounds structurally similar to this compound exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The findings support the hypothesis that the cyclopentyl moiety contributes to enhanced membrane permeability and interaction with bacterial targets .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of derivatives of this compound. Results showed significant inhibition of proliferation in MDA-MB-231 triple-negative breast cancer cells, suggesting that the compound might induce apoptosis through mitochondrial pathways . The study highlighted a nearly 20-fold differential effect on cancerous versus non-cancerous cells, indicating a favorable therapeutic index.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

CompoundStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundEsterModerateSignificant
Ethyl (2S)-2-amino-2-cyclohexyl-acetateCyclohexane derivativeLowModerate
Ethyl (2S)-2-amino-phenyl-acetatePhenolic derivativeHighModerate

This table illustrates how variations in structure can influence both antimicrobial and anticancer activities.

Properties

IUPAC Name

ethyl 2-amino-2-cyclopentylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHMFSRVNXGXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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